1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine
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Overview
Description
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit intracellular akt activation and its downstream target (pras40) in vitro .
Mode of Action
It’s suggested that similar compounds act through a mechanism distinct from that observed for kinase domain atp-competitive inhibitors .
Biochemical Pathways
Similar compounds have been found to inhibit the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice .
Result of Action
Similar compounds have shown considerable cytotoxicity with ic50 values ranging from 054 to 3186 μM .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[4,5-b]pyridine derivatives can interact with various enzymes and proteins .
Cellular Effects
Some imidazo[4,5-b]pyridine derivatives have shown cytotoxicity against certain cancer cell lines .
Molecular Mechanism
It is possible that it may interact with biomolecules and influence gene expression .
Preparation Methods
The synthesis of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine typically involves multi-step synthetic routes. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate can then be further functionalized to introduce the piperidine ring and the methylidene group.
Industrial production methods for such compounds often rely on scalable reactions, including Buchwald-Hartwig and Suzuki cross-coupling reactions, which provide versatile access to a wide range of imidazopyridine derivatives .
Chemical Reactions Analysis
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazopyridine derivatives .
Scientific Research Applications
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-3-methylidenepiperidine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: An investigational agent for cancer and Proteus syndrome.
These compounds share the imidazo[4,5-b]pyridine core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-methyl-2-(3-methylidenepiperidin-1-yl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-5-4-8-17(9-10)13-15-11-6-3-7-14-12(11)16(13)2/h3,6-7H,1,4-5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORAHUOUABLJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCCC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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